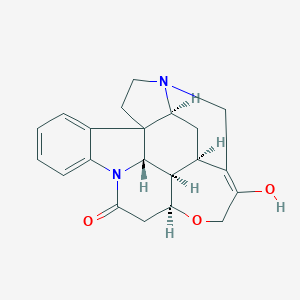
Phenylthiohydantoin-3,4-dihydroxyphenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylthiohydantoin-3,4-dihydroxyphenylalanine (PTH-DOPA) is a synthetic amino acid derivative that has been widely used in scientific research for its unique properties. It is a modified form of the amino acid phenylalanine, which is a precursor to the neurotransmitter dopamine. PTH-DOPA has been studied for its ability to mimic the effects of dopamine in the brain and its potential therapeutic applications.
Mecanismo De Acción
Phenylthiohydantoin-3,4-dihydroxyphenylalanine acts as a dopamine agonist, meaning it binds to dopamine receptors in the brain and activates them. This leads to an increase in dopamine release and subsequent activation of downstream signaling pathways. This compound has been shown to have a similar mechanism of action to other dopamine agonists such as apomorphine and bromocriptine.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including increasing dopamine release, enhancing motor function, and improving cognitive performance. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Phenylthiohydantoin-3,4-dihydroxyphenylalanine in lab experiments is its ability to mimic the effects of dopamine without the potential confounding factors associated with administering dopamine directly. This compound also has a longer half-life than dopamine, allowing for longer-term studies. However, one limitation of using this compound is its relatively low potency compared to other dopamine agonists, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving Phenylthiohydantoin-3,4-dihydroxyphenylalanine. One area of interest is the development of more potent this compound analogs that could be used in a wider range of experiments. Another area of interest is the use of this compound in combination with other drugs or therapies for the treatment of Parkinson's disease and other neurological disorders. Additionally, further research is needed to fully understand the mechanisms underlying this compound's effects on dopamine signaling and its potential therapeutic applications.
Métodos De Síntesis
Phenylthiohydantoin-3,4-dihydroxyphenylalanine is synthesized by reacting phenylthiohydantoin with 3,4-dihydroxyphenylalanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting compound is then purified using chromatography techniques to obtain a pure sample.
Aplicaciones Científicas De Investigación
Phenylthiohydantoin-3,4-dihydroxyphenylalanine has been used in a variety of scientific research applications, including studies on dopamine receptor function, neurotransmitter release, and Parkinson's disease. It has also been used as a tool for studying the role of dopamine in addiction and reward pathways in the brain.
Propiedades
Número CAS |
132828-63-8 |
|---|---|
Fórmula molecular |
C16H14N2O3S |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
(5S)-5-[(3,4-dihydroxyphenyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H14N2O3S/c19-13-7-6-10(9-14(13)20)8-12-15(21)18(16(22)17-12)11-4-2-1-3-5-11/h1-7,9,12,19-20H,8H2,(H,17,22)/t12-/m0/s1 |
Clave InChI |
BOKLBORREWQWRR-LBPRGKRZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N2C(=O)[C@@H](NC2=S)CC3=CC(=C(C=C3)O)O |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CC(=C(C=C3)O)O |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CC(=C(C=C3)O)O |
Sinónimos |
phenylthiohydantoin-3,4-dihydroxyphenylalanine PTH-DOPA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B236292.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236295.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236303.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B236312.png)


![N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B236328.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}thiophene-2-carboxamide](/img/structure/B236331.png)
![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B236333.png)
![2-(2,4-dichlorophenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B236337.png)
![N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236348.png)